molecular formula C21H16N4S B287577 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287577
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: DFXPCGYAJPRMJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects such as inhibition of inflammatory cytokines, induction of apoptosis in cancer cells, and inhibition of bacterial growth. It has also been shown to have low toxicity in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential to exhibit multiple biological effects. However, its complex synthesis method and limited availability can be a limitation in some studies.

Zukünftige Richtungen

There are several future directions for the study of this compound. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the optimization of its biological effects for specific applications such as cancer treatment or pesticide development. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential and optimize its use in various applications.

Synthesemethoden

The synthesis of 3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methylbenzylamine, 1-naphthyl isothiocyanate, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The resulting compound is then purified through various methods such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use in the development of organic electronic devices.

Eigenschaften

Produktname

3-(2-Methylbenzyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C21H16N4S

Molekulargewicht

356.4 g/mol

IUPAC-Name

3-[(2-methylphenyl)methyl]-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H16N4S/c1-14-7-2-3-9-16(14)13-19-22-23-21-25(19)24-20(26-21)18-12-6-10-15-8-4-5-11-17(15)18/h2-12H,13H2,1H3

InChI-Schlüssel

DFXPCGYAJPRMJC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Kanonische SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.